3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide
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Overview
Description
3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of C-nitro compounds and is characterized by the presence of a nitrophenyl group, a hydrazo linkage, and a sulfanylidenemethyl group .
Preparation Methods
The synthesis of 3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Hydrazo linkage formation: The nitrophenyl intermediate is then reacted with hydrazine derivatives to form the hydrazo linkage.
Sulfanylidenemethyl group introduction:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazo linkage and sulfanylidenemethyl group can interact with various enzymes and proteins, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)butanamide: Lacks the hydrazo and sulfanylidenemethyl groups, resulting in different chemical and biological properties.
4-nitrophenylhydrazine: Contains the nitrophenyl and hydrazo groups but lacks the sulfanylidenemethyl group, leading to distinct reactivity and applications.
3-methyl-4-nitrophenyl 3-methylbenzoate: A related compound with a different functional group arrangement, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C13H16N4O4S |
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Molecular Weight |
324.36 g/mol |
IUPAC Name |
3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide |
InChI |
InChI=1S/C13H16N4O4S/c1-8(2)7-11(18)14-13(22)16-15-12(19)9-3-5-10(6-4-9)17(20)21/h3-6,8H,7H2,1-2H3,(H,15,19)(H2,14,16,18,22) |
InChI Key |
GNXQJDDYSMMYSN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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